2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde
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Overview
Description
2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde is a complex organic compound characterized by multiple functional groups, including silyl ethers, an iodopropenyl group, and an acetaldehyde moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl (TBS) groups, the introduction of the iodopropenyl group, and the formation of the pyran ring system. Each step requires specific reaction conditions, such as the use of protecting groups, specific solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The iodopropenyl group can be reduced to form the corresponding alkane.
Substitution: The iodopropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium azide (NaN3) and thiols.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine
Industry
In the chemical industry, this compound could be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the aldehyde group could form covalent bonds with nucleophilic sites on proteins, while the silyl ether groups could influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]methanol
- **2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]carboxylic acid
Uniqueness
The presence of multiple silyl ether groups and the iodopropenyl group makes this compound unique compared to its analogs
Properties
Molecular Formula |
C31H61IO6Si3 |
---|---|
Molecular Weight |
741 g/mol |
IUPAC Name |
2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde |
InChI |
InChI=1S/C31H61IO6Si3/c1-29(2,3)39(10,11)36-24(18-20-32)26-28(38-41(14,15)31(7,8)9)27(37-40(12,13)30(4,5)6)25-23(35-26)17-16-22(34-25)19-21-33/h18,20-28H,16-17,19H2,1-15H3/b20-18+/t22-,23+,24+,25+,26+,27+,28-/m1/s1 |
InChI Key |
ODVGUSYWRNAPQX-CPPJESTFSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]2[C@H](CC[C@@H](O2)CC=O)O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[C@H](/C=C/I)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC=O)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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